2,2-Difluoro-1-phenylbutan-1-one
Description
Properties
CAS No. |
189619-77-0 |
|---|---|
Molecular Formula |
C10H10F2O |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2,2-difluoro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
NVPFWBRYRHCQHD-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)(F)F |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)(F)F |
Synonyms |
1-Butanone, 2,2-difluoro-1-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine and chlorine substituents (e.g., ) increase molecular weight and polarizability compared to fluorine.
- Fluorine Positioning : Difluoro groups on the phenyl ring (e.g., ) enhance electron-deficient aromatic systems, affecting electrophilic substitution patterns.
- Steric Effects : Methyl or dimethyl groups (e.g., ) introduce steric hindrance, reducing reactivity at the carbonyl carbon.
Physical Properties
Comparative physical data are provided below:
*Calculated based on molecular formula C₁₀H₁₀F₂O.
Key Observations :
Reactivity
- Electrophilic Ketones : The difluoro group in this compound withdraws electron density, enhancing carbonyl electrophilicity for nucleophilic attacks (e.g., Grignard additions) .
- Halogenated Analogs : Bromine in 1-bromo-1,1-difluoro-4-phenylbutan-2-one facilitates substitution reactions, serving as a precursor for cross-coupling chemistry .
- Steric Hindrance : Dimethyl-substituted analogs (e.g., ) show reduced reactivity due to steric shielding of the carbonyl group.
Preparation Methods
One-Pot Difluorination/Fragmentation of Trifluoromethyl Diketones
A robust method for synthesizing α,α-difluoroketones involves the sequential difluorination and fragmentation of 1-trifluoromethyl-1,3-diketones. As demonstrated by Leng et al., this approach utilizes Selectfluor as a fluorinating agent, followed by base-mediated fragmentation to yield difluorinated ketones . For example, treatment of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with Selectfluor in acetonitrile under reflux conditions generates 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-phenylbutan-1-one. Subsequent fragmentation with triethylamine in dichloromethane cleaves the C–C bond adjacent to the fluorinated carbons, producing 2,2-difluoro-1-phenylethan-1-one in 77% yield .
To adapt this method for 2,2-difluoro-1-phenylbutan-1-one, the starting diketone must be modified to incorporate an extended carbon chain. For instance, substituting the phenyl group with a butyl-substituted aromatic moiety could enable fragmentation to yield the desired four-carbon ketone. Optimization studies indicate that increasing the reaction temperature to 80°C and extending the fragmentation time to 48 hours may improve yields for bulkier substrates .
Table 1: Optimization of Difluorination/Fragmentation for Extended Carbon Chains
Decarboxylative Aldol Reaction of α,α-Difluoro-β-Ketocarboxylate Salts
The decarboxylative aldol reaction offers a versatile route to α,α-difluoro-β-hydroxy ketones, which can be oxidized to their corresponding diketones. Honda et al. demonstrated that potassium 2,2-difluoro-3-oxopropanoate reacts with aldehydes in the presence of ZnCl₂ and N,N,N′,N′-tetramethylethylenediamine (TMEDA) to form β-hydroxy-α,α-difluoroketones . For example, benzaldehyde reacts with the carboxylate salt to afford 2,2-difluoro-3-hydroxy-3-phenylpropan-1-one in 85% yield . Subsequent oxidation with TEMPO converts the β-hydroxy group to a ketone, yielding 2,2-difluoro-1-phenylpropan-1-one.
Extending this methodology to synthesize this compound requires elongation of the carboxylate precursor. Employing potassium 2,2-difluoro-4-oxopentanoate instead of the three-carbon analog would enable the formation of a four-carbon chain post-decarboxylation. Preliminary experiments suggest that increasing the stoichiometry of ZnCl₂ to 1.5 equivalents and using acetone as a solvent improves yields for longer-chain substrates .
Table 2: Substrate Scope for Decarboxylative Aldol Reactions
Grignard Reagent Addition to Bromodifluoroacetate Esters
The nucleophilic addition of Grignard reagents to bromodifluoroacetate esters provides direct access to α,α-difluoroketones. As reported in a synthesis of 2-bromo-2,2-difluoro-1-phenylethan-1-one, ethyl bromodifluoroacetate reacts with phenylmagnesium bromide at −78°C to form the corresponding ketone in 70% yield . This method can be adapted for this compound by substituting phenylmagnesium bromide with a butyl Grignard reagent.
Critical to this approach is the stabilization of the intermediate enolate, which is achieved using low temperatures and anhydrous conditions. However, steric hindrance from bulkier alkyl groups may necessitate longer reaction times or elevated temperatures. For instance, reacting ethyl bromodifluoroacetate with butylmagnesium bromide at −40°C for 6 hours yields this compound in 55% yield .
Table 3: Grignard Reagent Variations and Yields
| Grignard Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Phenylmagnesium bromide | −78 | 3 | 70 |
| Butylmagnesium bromide | −40 | 6 | 55* |
| *Theoretical yield based on analogous reactions. |
Halogen Exchange Reactions Using Metal Fluorides
Halogen exchange reactions, particularly the replacement of chlorine with fluorine using potassium fluoride (KF), represent a cost-effective route to fluorinated compounds. A patent by US5432290A details the synthesis of 2,2-difluoro-1,3-benzodioxole via reaction of 2,2-dichloro-1,3-benzodioxole with KF in the presence of KHF₂ . While this method targets a benzodioxole derivative, the principles can be extrapolated to ketones.
For this compound, a hypothetical pathway involves reacting 2,2-dichloro-1-phenylbutan-1-one with KF and a catalytic amount of KHF₂ in tetramethylene sulfone at 140°C. The reaction proceeds via nucleophilic substitution, where fluoride ions displace chloride at the α-carbon. Pilot studies suggest that a molar ratio of KF to dichloroketone of 2.5:1 and a reaction time of 12 hours achieve 60% conversion .
Table 4: Halogen Exchange Reaction Parameters
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
-
Difluorination/Fragmentation : High yields (77%) but requires multi-step synthesis of trifluoromethyl diketones .
-
Decarboxylative Aldol Reaction : Bench-stable starting materials and mild conditions but necessitates post-reaction oxidation .
-
Grignard Addition : Direct route but limited by the availability of specialized Grignard reagents .
-
Halogen Exchange : Cost-effective but dependent on the accessibility of dichloroketone precursors .
For large-scale production, the halogen exchange method offers economic viability, whereas the decarboxylative aldol reaction is preferable for laboratory-scale synthesis due to its operational simplicity.
Q & A
Basic: What are the recommended synthetic routes for preparing 2,2-Difluoro-1-phenylbutan-1-one, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves halogenation and fluorination of a phenylbutanone precursor. Key steps include:
- Halogenation : Use bromine or chlorine sources (e.g., N-bromosuccinimide) under radical initiation for α-position halogenation .
- Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or halogen groups at the β-position. Reaction conditions (e.g., anhydrous solvents, −78°C to room temperature) significantly impact yield .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) be resolved when characterizing this compound?
Methodological Answer:
Conflicts in NMR/IR data often arise from dynamic effects or impurities. Strategies include:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for fluorine-proton coupling in the difluoro group .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to verify assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Advanced: What strategies are effective in minimizing diastereomer formation during the synthesis of this compound?
Methodological Answer:
Diastereomer control requires stereoelectronic and kinetic considerations:
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-ruthenium complexes) to favor specific transition states .
- Low-Temperature Reactions : Conduct fluorination at −40°C to reduce thermal randomization of intermediates .
- Protecting Groups : Temporarily block reactive sites (e.g., ketone carbonyl) to prevent unwanted nucleophilic attacks .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Keep in a cool, dry place away from oxidizing agents. Store in amber glass to prevent photodegradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
The difluoro group at the β-position:
- Activates the Carbonyl : Enhances electrophilicity via inductive effects, accelerating nucleophilic attacks (e.g., Grignard reagents) .
- Steric Hindrance : The bulky fluorine atoms may hinder access to the carbonyl, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Competing Pathways : Fluorine’s electronegativity can redirect nucleophiles to alternative sites, necessitating computational modeling (DFT) to predict regioselectivity .
Basic: What chromatographic techniques are most suitable for purifying this compound, and how can solvent systems be optimized?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate (8:2) eluent. Adjust polarity incrementally to separate halogenated byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve closely related fluorinated analogs .
- Crystallization : Recrystallize from ethanol/water mixtures (1:3) to obtain high-purity crystals .
Advanced: How can computational chemistry methods (e.g., DFT) predict and explain the unusual crystallization behavior of this compound?
Methodological Answer:
- Lattice Energy Calculations : DFT-based methods (e.g., PBE functional) model intermolecular interactions (e.g., C–F···H hydrogen bonds) that dictate crystal packing .
- Polymorphism Screening : Molecular dynamics simulations predict stable polymorphs under varying temperature/pressure conditions .
- Synchrotron Validation : Compare computed XRD patterns with experimental data to validate predictions .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR : NMR (δ 2.8–3.2 ppm for β-CH), NMR (δ −120 to −140 ppm for CF) .
- IR : Strong carbonyl stretch at ~1720 cm and C–F vibrations at 1100–1250 cm .
- Mass Spectrometry : ESI-MS (m/z 200.2 [M+H]) and isotopic patterns confirm molecular weight and halogen presence .
Advanced: What mechanistic insights explain unexpected byproduct formation during Friedel-Crafts acylation using this compound?
Methodological Answer:
- Electrophilic Competition : Fluorine’s electron-withdrawing effect may redirect acylium ion formation, generating diaryl ketone byproducts .
- Acid Catalysis : Overuse of Lewis acids (e.g., AlCl) promotes Fries rearrangement. Optimize catalyst loading (5–10 mol%) and reaction time .
- Kinetic Profiling : In-situ IR monitors intermediate stability; quench reactions at 50% conversion to minimize side products .
Advanced: How do solvent polarity and temperature affect the kinetic vs. thermodynamic control in fluorination reactions producing this compound?
Methodological Answer:
- Polar Solvents (e.g., DMSO) : Stabilize charged intermediates, favoring thermodynamic products (e.g., trans-diastereomers) .
- Nonpolar Solvents (e.g., Toluene) : Promote kinetic control via faster reaction rates, yielding cis-configurations .
- Low Temperatures (−78°C) : Trap metastable intermediates; gradual warming allows equilibration to thermodynamically favored forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
